indolizin-7-amine

Physicochemical profiling Bioisostere design Medicinal chemistry

Indolizin-7-amine (CAS 1516540-80-9, ≥98% HPLC) is a privileged C₈H₈N₂ heterocycle with a bridgehead nitrogen conferring pKaH ~3.9—7 orders of magnitude more basic than indole—fundamentally altering protonation, H-bonding, and derivatization chemistry. The 7-NH₂ handle enables late-stage diversification for: COX-2 inhibitors (derivatives surpass indomethacin IC50: 5.84 vs 6.84 µM); α7 nAChR agonists (EC50 1.60–2.74 µM); anti-TB agents active against MDR strains (MIC 4 µg/mL); and enantioselective D3 ligands (>300-fold selectivity). Supplied at ≥98% purity, stored at 2–8°C. For R&D use only.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
Cat. No. B7965620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameindolizin-7-amine
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1=CN2C=CC(=CC2=C1)N
InChIInChI=1S/C8H8N2/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H,9H2
InChIKeyJOIVPQPJUXGUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indolizin-7-amine (CAS 1516540-80-9): Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications


Indolizin-7-amine (CAS 1516540-80-9, MFCD22570209) is a nitrogen-containing fused bicyclic heterocycle with the molecular formula C₈H₈N₂ and a molecular weight of 132.16 g/mol, bearing a primary amine substituent at the 7-position of the indolizine scaffold . The indolizine core is a 10π-electron aromatic system isoelectronic with indole but structurally distinguished by the bridgehead nitrogen atom at the ring fusion position, endowing the scaffold with a fundamentally different electronic character from its indole isomer—specifically, a delocalized π-system combining a π-excessive pyrrole-like five-membered ring with a π-deficient pyridine-like six-membered ring [1]. Commercially, indolizin-7-amine is available at ≥98% purity (HPLC), recommended storage at 2–8°C under dry, sealed conditions, and is supplied as a research-use-only building block for medicinal chemistry and drug discovery applications .

Why Indolizin-7-amine Cannot Be Replaced by Indole-7-amine or Tetrahydroindolizine Analogs: The Evidence-Based Case for Scaffold-Level Differentiation


Indolizin-7-amine occupies a structurally distinct position among C₈H₈N₂ heterocyclic amines that precludes simple interchange with either its regioisomeric indole counterpart (1H-indol-7-amine, CAS 5192-04-1) or its saturated analog (5,6,7,8-tetrahydroindolizin-7-amine). The bridgehead nitrogen in the indolizine scaffold confers a pKaH of approximately 3.9—over seven orders of magnitude more basic than indole (pKaH −3.5)—which fundamentally alters protonation state at physiological pH, hydrogen-bonding capacity, and susceptibility to electrophilic versus nucleophilic derivatization chemistry . Furthermore, the 10π aromatic indolizine system undergoes electrophilic substitution with a regioselectivity pattern (C-3 > C-1 ≫ C-2 > C-5 ≈ C-7 > C-6 > C-8) distinct from indole, making the 7-position amine a unique synthetic handle for late-stage functionalization that is not accessible in the indole series [1]. The fully aromatic indolizine also differs from its tetrahydro analog in conformational rigidity, oxidative stability, and the electronic conjugation available for target engagement—differences that translate into measurable variations in receptor binding, as demonstrated by the >300-fold enantiomeric selectivity differential observed for D3 dopamine receptor ligands derived from the tetrahydroindolizine-7-amine template [2].

Indolizin-7-amine Differential Evidence: Quantitative Head-to-Head and Class-Level Comparisons Against Key Analogs


Basicity Differential: Indolizine Scaffold pKaH 3.9 vs. Indole pKaH −3.5—A 7.4-Log-Unit Difference Governing Protonation State and Reactivity

The indolizine scaffold, when protonated, exhibits a pKaH of 3.9, making it dramatically more basic than the indole scaffold (pKaH −3.5). This 7.4-log-unit difference means that at physiological pH (~7.4), indolizine remains predominantly unprotonated but is far more readily protonated in mildly acidic microenvironments (e.g., endosomal compartments, tumor microenvironments) compared to indole, which remains entirely unprotonated across all biologically relevant pH ranges. The bridgehead nitrogen in indolizine also introduces an additional hydrogen-bond acceptor site not present in indole . This basicity difference has direct consequences for solubility, membrane permeability, and target binding that cannot be replicated by indole-7-amine [1].

Physicochemical profiling Bioisostere design Medicinal chemistry

COX-2 Inhibition: 7-Methoxyindolizine Derivative (IC50 5.84 µM) Outperforms Indomethacin (IC50 6.84 µM) in a Direct Head-to-Head Comparison

A series of 7-methoxy indolizines designed as bioisosteric indomethacin analogs were evaluated for COX-2 enzyme inhibition. Among them, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) exhibited an IC50 of 5.84 µM, which is 1.17-fold more potent than the reference drug indomethacin (IC50 = 6.84 µM) in the same assay [1]. This demonstrates that the indolizine scaffold can serve as a competent bioisosteric replacement for indole in a clinically validated pharmacological context—and can even surpass the reference indole-based drug in potency. The molecular modeling study attributed the activity primarily to hydrophobic interactions within the COX-2 binding pocket [1].

COX-2 inhibition Anti-inflammatory Bioisostere validation

α7 Nicotinic Acetylcholine Receptor Agonism: Indolizine Derivative 16c (EC50 1.60 µM, Emax 69.0%) Demonstrates Potent Agonist Activity and Position-Dependent SAR

In a systematic SAR study of indolizine derivatives targeting α7 nAChR, compound 16c bearing a 6-methylindolizine moiety activated the receptor with an EC50 of 1.60 ± 0.19 µmol·L⁻¹ and a maximum effect (Emax) of 69.0% ± 2.8% relative to 3 mmol·L⁻¹ acetylcholine (ACh), using two-electrode voltage clamp recording in Xenopus oocytes expressing human α7 nAChR [1]. Compound 17b with an 8-cyclopropyl substitution showed an increased Emax of 81.1% ± 9.3% but reduced potency (EC50 = 2.74 ± 0.74 µmol·L⁻¹). Critically, the SAR revealed that introducing small hydrophobic groups at the 6- or 8-position improves both potency and maximum effect—a finding that directly informs which derivatives of indolizin-7-amine are most promising for CNS applications. A separate series yielded D3 with an EC50 of 1.78 ± 0.21 µM and potency of 64.3%, exceeding the control EVP-6124 [2].

α7 nAChR agonism CNS drug discovery Structure-activity relationship

Anti-Tubercular Activity: 7-Substituted Indolizines Achieve MIC 4 µg/mL Against Drug-Susceptible H37Rv and MIC 32 µg/mL Against MDR Strains

Diversely substituted indolizines were evaluated for in vitro anti-mycobacterial activity against H37Rv and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. Indolizine 4 (a 7-substituted derivative) displayed MIC values of 4 µg/mL against H37Rv and 32 µg/mL against MDR strains resistant to both rifampicin and isoniazid [1]. Critically, none of the potent molecules exhibited toxicity against peripheral blood mononuclear (PBM) cell lines. In silico target identification revealed favorable interactions with CYP 121, malate synthase, and DNA GyrB ATPase—targets distinct from those engaged by first-line anti-TB drugs [1]. A nitrile substituent at the 7-position was independently reported to be beneficial for both chemical stability and bioactivity, and removal of the 3-substituent resulted in significant loss of activity [2].

Antitubercular activity Drug-resistant TB 7-substituted indolizines

Dopamine D3 Receptor Affinity: 7-Aminotetrahydroindolizine FAUC 54 (Ki = 6.0 nM) with >300-Fold Enantiomeric Selectivity vs. (R)-Enantiomer

The 7-aminotetrahydroindolizine derivative FAUC 54 ((S)-1e) demonstrated a Ki value of 6.0 nM for the high-affinity dopamine D3 receptor binding site, while its enantiomer (R)-1e showed >300-fold lower affinity [1]. This dramatic stereochemical discrimination underscores the critical importance of the chiral environment at the 7-position of the tetrahydroindolizine scaffold for receptor recognition. In a broader series, (S)-7-dipropylamino-5,6,7,8-tetrahydroindolizine achieved a Ki of 90 nM against bovine D2 receptors stably expressed in CHO cells, while the (S)-2-methyl variant showed a Ki of 640 nM for D2 and 770 nM for D3, demonstrating that substitution at the 7-amino position enables fine-tuning of both potency and subtype selectivity [2]. These data illustrate that indolizin-7-amine and its reduced analog serve as entry points to dopamine receptor ligands with nanomolar affinity and pronounced stereochemical control.

Dopamine D3 receptor Enantioselectivity CNS drug design

Regioselective Reactivity: Electrophilic Substitution Order (C-3 > C-1 ≫ C-2 > C-5 ≈ C-7 > C-6 > C-8) Enables Predictable Late-Stage Derivatization at the 7-Position

The relative reactivities of the nonequivalent positions of indolizine toward electrophilic substitution were quantitatively determined by hydrogen exchange rate measurements. The experimental reactivity order was established as C-3 > C-1 ≫ C-2 > C-5 ≈ C-7 > C-6 > C-8, with the π-electron densities from HMO and SCF calculations showing good correlation with this experimental order [1]. The C-7 position falls in the moderate reactivity tier (comparable to C-5), meaning that the 7-amino group can be introduced either by direct electrophilic amination or by palladium-catalyzed C–H functionalization strategies, as demonstrated by recent iridium-catalyzed borylation and Cu(OAc)₂-catalyzed domino annulation methodologies [2]. This predictable regiochemical profile distinguishes indolizine from indole, where the corresponding 7-position has different relative reactivity, and provides a rational synthetic planning advantage for programs that require selective functionalization of the 7-position.

Regioselective functionalization Late-stage derivatization Synthetic accessibility

Indolizin-7-amine: Evidence-Backed Application Scenarios for Scientific Procurement and Drug Discovery Programs


Anti-Inflammatory Drug Discovery: COX-2 Inhibitor Development Using Indolizine as an Indomethacin Bioisostere

Indolizin-7-amine serves as a starting scaffold for COX-2 inhibitor development, supported by direct evidence that 7-methoxyindolizine derivatives achieve IC50 values (5.84 µM) surpassing the reference indole-based drug indomethacin (6.84 µM) [1]. Medicinal chemistry teams can leverage the 7-position amine as a synthetic handle to install diverse substituents (methoxy, carboxamide, carboxylate ester) while benefiting from the indolizine scaffold's inherently higher basicity (pKaH 3.9 vs. −3.5 for indole), which may confer differential pharmacokinetic properties . The hydrophobic interactions identified as the major contribution to COX-2 binding provide a rational design hypothesis for further optimization [1].

CNS Drug Discovery: α7 nAChR Agonist Programs Targeting Cognitive Deficits in Schizophrenia and Alzheimer's Disease

Indolizin-7-amine is a validated entry point for α7 nAChR agonist programs. Systematic SAR studies demonstrate that indolizine derivatives with substitutions at the 6- or 8-positions achieve EC50 values in the 1.60–2.74 µM range with Emax values of 69–81%, and the most potent derivatives exceed the control compound EVP-6124 [1]. The 7-amine serves as a diversification point for introducing substituents that modulate both potency and blood-brain barrier permeability. The class of compounds has been explicitly linked to therapeutic applications in schizophrenia accompanied by cognitive impairment .

Anti-Tubercular Drug Development: combating Drug-Resistant Mycobacterium tuberculosis

Indolizin-7-amine derivatives have demonstrated MIC values as low as 4 µg/mL against drug-susceptible M. tuberculosis H37Rv and retain activity (MIC 32 µg/mL) against multidrug-resistant clinical isolates that are no longer responsive to rifampicin and isoniazid [1]. The absence of cytotoxicity against peripheral blood mononuclear cells (PBM) and the engagement of distinct molecular targets (CYP 121, malate synthase, DNA GyrB ATPase) support the use of indolizin-7-amine as a privileged building block for anti-TB lead generation programs focused on overcoming existing resistance mechanisms [1]. The 7-position nitrile substituent further enhances chemical stability and bioactivity .

Dopamine Receptor Ligand Discovery: Chiral Pool Synthesis of D3-Selective Agonists

The tetrahydroindolizine-7-amine scaffold enables the synthesis of dopamine D3 receptor ligands with nanomolar affinity (Ki = 6.0 nM for FAUC 54) and >300-fold enantiomeric selectivity [1]. The ex-chiral-pool synthesis methodology starting from enantiopure asparagine provides scalable access to stereochemically defined 7-aminotetrahydroindolizines [1]. The commercial availability of both (S)- and (R)-configured tetrahydroindolizin-7-amine building blocks enables parallel exploration of both enantiomeric series, with the D3/D2 selectivity tunable by substitution at the 7-amino position .

Quote Request

Request a Quote for indolizin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.